2-アミノエタノール臭化水素酸塩

概要

説明

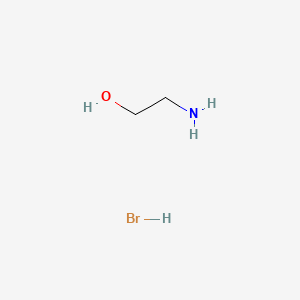

2-Aminoethanol hydrobromide, also known as Ethanol, 2-amino-, hydrobromide, is a compound with the molecular formula C2H8BrNO . It has an average mass of 141.995 Da and a monoisotopic mass of 140.978912 Da .

Synthesis Analysis

The synthesis of 2-Aminoethanol hydrobromide can be accomplished by adding HBr to labeled HOCH2CH2NH2-HCl and refluxing overnight . The bromoethylamine salt is obtained in an 87% yield .Molecular Structure Analysis

The molecular structure of 2-Aminoethanol hydrobromide consists of a primary amine and a primary alcohol . The molecule is bifunctional, containing both these functional groups .Physical and Chemical Properties Analysis

2-Aminoethanol hydrobromide is a colorless, viscous liquid with an unpleasant, ammonia-like odor . It has a density of 1.0117 g/cm3 .科学的研究の応用

二酸化炭素捕集

2-アミノエタノール: , 一般にMEAとして知られる、第一級アミンとアルコールであり、排ガスから二酸化炭素 (CO2) を除去するための魅力的な吸収溶媒として機能します . これは、産業排出物からのCO2を捕捉する能力が高く、大気中の温室効果ガス濃度を削減する上で重要な役割を果たすため、二酸化炭素回収システム (CCS) でのCO2吸収性能の産業基準と考えられています。

腐食抑制

MEAは、水系金属加工液の腐食防止剤としても使用されています . この分野におけるその用途は、金属の腐食を防ぎ、金属部品や機械の寿命を延ばすのに役立ちます。これは、金属部品が環境要因によって劣化しやすい産業において特に重要です。

消費者向け製品

MEAは、消費者向け製品の一般的な成分として、パーソナルケア用品や家庭用洗剤に含まれています . その特性は、pH制御と溶解度が重要な製剤で使用するために適しています。

大気化学の研究

MEAは、ヒドロキシルラジカル (OH) による分解について、大気化学で研究されています。 環境チャンバーで行われた研究は、MEAとOHラジカルの相互作用の反応速度とメカニズムに関する洞察を提供しており、これは大気中でのMEAの挙動と影響を理解する上で重要です .

Safety and Hazards

作用機序

Target of Action

2-Aminoethanol, also known as ethanolamine or monoethanolamine (MEA), is a naturally occurring organic chemical compound . It is an important part of the essential structural phospholipids which occur in large amounts in all biological membranes .

Mode of Action

The molecule is bifunctional, containing both a primary amine and a primary alcohol . In keeping with its natural role in phospholipid metabolism, 2-aminoethanol rapidly enters intermediary metabolism . The irritative effects of 2-aminoethanol on skin and mucous membranes are attributed to the alkalinity of the substance .

Biochemical Pathways

2-Aminoethanol is the alcohol component in phosphatidyl ethanolamine and phosphatidyl choline . These are important components of cellular membranes. The chemical reactions and pathways resulting in the formation of ethanolamine (2-aminoethanol) are an important part of phospholipid metabolism .

Pharmacokinetics

After administration, 2-aminoethanol rapidly enters intermediary metabolism . Eight hours after intraperitoneal administration of [1,2-14C]-2-aminoethanol to Wistar rats, 49.2% of the administered radioactivity was detected in the liver and a total of 4.88% in the brain, spleen, kidney, heart, and diaphragm; 11.5% was exhaled as CO2 . Of the radioactivity in the organs, 85% was found in the lipid fraction .

Result of Action

After inhalation, oral administration, and dermal application, 2-aminoethanol is of low acute toxicity in various species of animals . After direct contact with the skin or mucous membranes, 2-aminoethanol causes severe irritation or even corrosion, depending on the concentration and duration of exposure . After continuous medium-term exposure to concentrations as low as 5 ml/m3, fur loss and lethargy develop in the rat and dog . Higher concentrations can cause a decrease in body weight and liver and kidney damage .

生化学分析

Biochemical Properties

2-Aminoethanol hydrobromide interacts with various enzymes, proteins, and other biomolecules. It is a part of the essential structural phospholipids which occur in large amounts in all biological membranes . The molecule is bifunctional, containing both a primary amine and a primary alcohol .

Cellular Effects

2-Aminoethanol hydrobromide has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is a component in the formation of cellular membranes and is thus a molecular building block for life .

Molecular Mechanism

At the molecular level, 2-Aminoethanol hydrobromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to acetaldehyde and ammonia via initial H-atom abstraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoethanol hydrobromide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Aminoethanol hydrobromide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Aminoethanol hydrobromide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2-Aminoethanol hydrobromide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Aminoethanol hydrobromide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-aminoethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJAVHKRVPYFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066887 | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23382-12-9 | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23382-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023382129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HF65JM8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Methylspiro[bicyclo[2.2.1]heptane-2,5'-[1,3]dioxane]](/img/structure/B1617423.png)

![Benzoic acid, 4-[[[3-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]azo]-4-methylphenyl]sulfonyl]oxy]-, methyl ester](/img/structure/B1617426.png)

![1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime](/img/structure/B1617428.png)